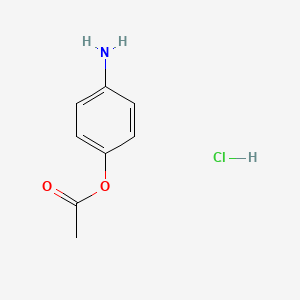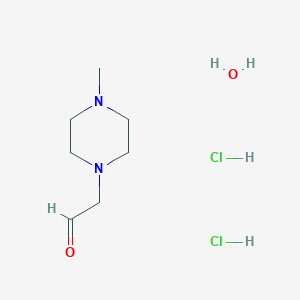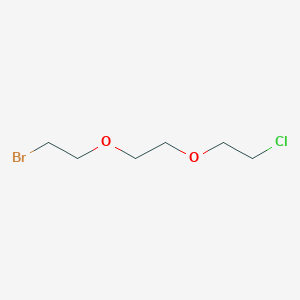
4-Aminophenyl acetate HCl
Übersicht
Beschreibung
4-Aminophenyl acetate HCl is a useful research compound. Its molecular formula is C8H10ClNO2 and its molecular weight is 187.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Aminophenyl acetate HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminophenyl acetate HCl including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pesticide Detection : It's used in an amperometric acetylcholinesterase-based biosensor for the effective detection of organophosphorus and carbamic pesticides. This method provides a rapid detection capability with notable sensitivity, achieving low detection limits (Rosa et al., 1994).
Alpha-Arylation Method : A novel alpha-arylation method utilizing 4-aminophenyl cations has been developed. This method can produce alpha-(4-aminophenyl) ketones, aldehydes, and esters under neutral conditions and is considered beneficial for preparing analgesic compounds (Fraboni et al., 2003).
Crystal Structure Analysis : The crystal structure of D()-amino-(4-hydroxyphenyl)acetate reveals an extensive hydrogen bonding network and a chiral space group, P21 (No. 4), providing insights into its molecular interactions and structural characteristics (Báthori & Bourne, 2009).
Hydrogen Bonding Study : The complex hydrogen bonding in 4-aminophenyl ethanol is studied for its potential to form complexes with carboxylic acids. This research aids in understanding the complex structures that are challenging to predict due to its amine and hydroxyl functional groups (Obenchain et al., 2015).
Electrochemical Oxidation : 4-Aminophenol can be electrochemically oxidized at gold electrodes in aqueous and organic media. Studies reveal the formation of an oxidation product, aiding in understanding its electrochemical behaviors and potential applications (Schwarz et al., 2003).
Cancer Biomarker Discovery : A method for determining 4-hydroxyphenyl acetic acid and other related compounds in human urine has been developed. This is particularly useful for the discovery of cancer biomarkers and understanding metabolic processes (Yang et al., 2017).
Corrosion Inhibition : Research indicates that 4-MAT (a derivative) effectively inhibits acidic corrosion of mild steel in HCl medium, reaching high inhibition efficiency. This has implications for industrial applications where corrosion resistance is critical (Bentiss et al., 2009).
Solubility Studies : The solubility of 4-(4-aminophenyl)-3-morpholinone in various solvents has been studied, with the modified Apelblat equation being identified as the most suitable and accurate thermodynamic model for predicting its solubility under different temperature conditions (Yang et al., 2016).
Eigenschaften
IUPAC Name |
(4-aminophenyl) acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-6(10)11-8-4-2-7(9)3-5-8;/h2-5H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOXFYKAEKKCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminophenyl acetate HCl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[[(2R)-pyrrolidin-2-yl]methyl]pyrrolidine;dihydrochloride](/img/structure/B8178595.png)




![(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-phenylmethoxyphenyl)propanoic acid](/img/structure/B8178631.png)

